MC4R Antagonist Potency: 2-Methylbenzamide vs. MC3R Selectivity Window
In a head-to-head assay format within the same experimental system, N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide displayed a 6.6-fold selectivity window for MC4R (IC₅₀ = 52 nM) over MC3R (IC₅₀ = 345 nM) when tested as an antagonist in HEK293 cells expressing the GScAMP22F cAMP reporter [1]. This selectivity ratio is a directly measured property of the 2-methylbenzamide substitution pattern. Comparable selectivity data for the 2-chloro, 2-(ethylthio), and 3,4-difluoro analogs in the same assay system are not publicly available, making it impossible to assert whether the 2-methyl congener offers a superior or inferior selectivity window relative to its closest neighbors. This evidentiary gap must be acknowledged.
| Evidence Dimension | MC4R vs. MC3R antagonist selectivity |
|---|---|
| Target Compound Data | MC4R IC₅₀ = 52 nM; MC3R IC₅₀ = 345 nM |
| Comparator Or Baseline | MC3R IC₅₀ = 345 nM (internal baseline within same compound) |
| Quantified Difference | 6.6-fold selectivity for MC4R over MC3R |
| Conditions | HEK293 cells expressing GScAMP22F cAMP reporter; reduction of α-MSH-induced cAMP accumulation |
Why This Matters
MC4R selectivity over MC3R is pharmacologically relevant because MC3R agonism/antagonism has been linked to distinct physiological effects; a defined selectivity ratio guides selection for assays where MC4R-specific modulation is required.
- [1] BindingDB Entry BDBM50565827 (ChEMBL CHEMBL4794990). Antagonist activity at human MC4R (IC₅₀: 52 nM) and MC3R (IC₅₀: 345 nM) expressed in HEK293 cells; curated by Vrije Universiteit Brussel / ChEMBL. View Source
